Fmoc-Ser(allyl)-oh

Overview

Description

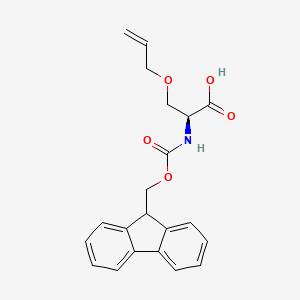

“Fmoc-Ser(allyl)-OH” is an N-terminal protected reagent used in peptide synthesis . It has the molecular formula C21H21NO5 .

Synthesis Analysis

Fmoc-Ser(allyl)-OH is synthesized using Fmoc-based peptide synthesis. This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis

The molecular structure of Fmoc-Ser(allyl)-OH is complex, with a molecular weight of 367.4 g/mol .Chemical Reactions Analysis

The chemical reactions involving Fmoc-Ser(allyl)-OH are diverse and can be complex. They involve the use of Fmoc-based peptide synthesis, which includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Physical And Chemical Properties Analysis

Fmoc-Ser(allyl)-OH has a molecular weight of 367.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 9 .Scientific Research Applications

Self-Assembly and Material Fabrication

Fmoc-Ser(allyl)-OH: is known for its self-assembly properties, which are crucial in material science. The hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks, leading to the creation of nanostructures and materials with specific functions. These materials can be used for cell cultivation and bio-templating, providing a scaffold for tissue engineering .

Optical Applications

Due to its inherent properties, Fmoc-Ser(allyl)-OH can be utilized in optical applications. The compound’s ability to form ordered structures can be harnessed to create optical materials with unique refractive indices, which are valuable in the development of lenses and other optical devices .

Drug Delivery Systems

The self-assembly feature of Fmoc-Ser(allyl)-OH also extends to the formation of hydrogels, which are instrumental in drug delivery. These hydrogels can encapsulate drugs and release them in a controlled manner, making it an excellent carrier for targeted therapy .

Catalysis

Fmoc-Ser(allyl)-OH: can act as a catalyst due to its ability to form stable structures that can bring reactants into close proximity. This property is beneficial in speeding up chemical reactions, particularly in organic synthesis .

Therapeutic Applications

The bio-inspired nature of Fmoc-Ser(allyl)-OH allows it to mimic certain biological activities, making it useful in therapeutic applications. It can be designed to interact with biological systems, potentially leading to the development of new treatments for various diseases .

Antibiotic Properties

Research has shown that peptides containing Fmoc-Ser(allyl)-OH can exhibit antibiotic properties. These peptides can disrupt bacterial membranes or interfere with vital processes within the bacteria, providing a new avenue for antibiotic development .

Peptide Synthesis

Fmoc-Ser(allyl)-OH: is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino acid during the synthesis process, and the allyl group can be selectively deprotected, allowing for the sequential construction of complex peptides .

Biomedical Imaging

The fluorescent properties of the Fmoc group make Fmoc-Ser(allyl)-OH a candidate for use in biomedical imaging. When incorporated into peptides or proteins, it can serve as a fluorescent marker, aiding in the visualization of biological processes in real-time .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEBKKIRUYSHKY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(allyl)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)

![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)

![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)